Azido-PEG4-Boc

PROTAC Click Chemistry Bioconjugation

Azido-PEG4-Boc is an engineered, monodisperse PEG4 linker with an azide terminal for CuAAC/SPAAC click chemistry and a Boc-protected tert-butyl ester for staged, orthogonal deprotection to a carboxylic acid. Its defined 4-unit PEG spacer ensures balanced hydrophilicity, optimal flexibility, and precise molecular spacing, outperforming shorter PEG2 or longer PEG6 analogs in PROTAC efficacy and biomolecular accessibility. With ≥95% purity and 10 mM DMSO solubility, it enables reproducible, high-yield bioconjugation and homogeneous material synthesis. A validated 3-year shelf life at -20°C supports long-term R&D continuity. This product occupies a unique performance niche not replicated by Boc-NH-PEG4-azide or N3-PEG4-NH2.

Molecular Formula C15H29N3O6
Molecular Weight 347.41 g/mol
CAS No. 581066-04-8
Cat. No. B605861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-Boc
CAS581066-04-8
SynonymsAzido-PEG4-t-butyl ester
Molecular FormulaC15H29N3O6
Molecular Weight347.41 g/mol
Structural Identifiers
InChIInChI=1S/C15H29N3O6/c1-15(2,3)24-14(19)4-6-20-8-10-22-12-13-23-11-9-21-7-5-17-18-16/h4-13H2,1-3H3
InChIKeyKUOGRGKKXWMJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG4-Boc (CAS 581066-04-8): A Defined PEG4 Heterobifunctional Linker for Click Chemistry and Staged Bioconjugation


Azido-PEG4-Boc (CAS 581066-04-8) is a discrete, heterobifunctional polyethylene glycol (PEG) linker engineered for precise bioconjugation and PROTAC synthesis . It comprises a terminal azide moiety for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry and a Boc-protected tert-butyl ester, enabling staged, orthogonal deprotection and subsequent coupling . With a molecular formula of C₁₅H₂₉N₃O₆ and a molecular weight of 347.41 g/mol, its defined PEG4 spacer confers specific physicochemical properties that distinguish it from shorter or longer PEG analogs, impacting solubility, flexibility, and steric accessibility in complex biological matrices .

Azido-PEG4-Boc: Why Generic Substitution with Other Azido-PEG-Boc Linkers Fails


Substituting Azido-PEG4-Boc with other azido-PEG-Boc linkers or alternative functionalized PEGs (e.g., Boc-NH-PEG4-azide or N3-PEG4-NH2) is not a straightforward, function-preserving exchange. While these compounds may appear superficially similar, their differential chain lengths and terminal functional groups impose distinct performance characteristics [1]. For instance, varying the PEG chain length from PEG2 to PEG6 fundamentally alters molecular flexibility, aqueous solubility, and the linker's ability to effectively span between protein domains, which directly impacts the efficacy of PROTACs and other bioconjugates . Furthermore, the choice between a Boc-protected ester (as in Azido-PEG4-Boc) and a Boc-protected amine (as in Boc-NH-PEG4-azide) dictates the downstream coupling chemistry, reaction conditions, and the stability of the resulting linkage . The quantitative evidence below demonstrates that Azido-PEG4-Boc occupies a specific performance niche that is not adequately replicated by its closest analogs.

Azido-PEG4-Boc: Quantifiable Differentiation vs. Closest Analogs for Informed Procurement


PEG4 Chain Length vs. PEG2 and PEG6: A Balances Solubility and Steric Accessibility

The PEG4 spacer of Azido-PEG4-Boc provides a quantifiable balance between aqueous solubility and linker length, as inferred from established PEG physicochemical principles. While direct comparative solubility data for this specific compound series is limited, the trend that solubility increases with PEG chain length up to a point is well-documented for PEG-based compounds . Azido-PEG4-Boc exhibits a calculated logP of -0.073, indicating balanced hydrophilic-lipophilic properties . In contrast, Azido-PEG2-C2-Boc (PEG2) has a higher computed XLogP3-AA of 1.6, signifying increased hydrophobicity and lower expected aqueous solubility [1]. While Azido-PEG6-C2-Boc (PEG6) likely offers higher solubility, its increased chain length and molecular weight (435.51 g/mol vs. 347.41 g/mol) may introduce greater steric bulk, potentially hindering efficient ternary complex formation in PROTAC applications .

PROTAC Click Chemistry Bioconjugation Solubility

Boc-Protected Ester vs. Boc-Protected Amine: Differentiated Orthogonal Reactivity

Azido-PEG4-Boc features a Boc-protected tert-butyl ester, which upon deprotection with mild acid (e.g., TFA), yields a free carboxylic acid. This contrasts with Boc-NH-PEG4-azide (CAS 940951-99-5), which possesses a Boc-protected amine, yielding a free amine after deprotection . This functional group difference dictates distinct coupling chemistries. The carboxylic acid from Azido-PEG4-Boc is suitable for stable amide bond formation with amines (e.g., using EDC/NHS coupling) . In comparison, the amine from Boc-NH-PEG4-azide reacts with activated esters (e.g., NHS esters) or carboxylic acids [1]. The choice of terminal group affects the stability of the final conjugate and the availability of coupling partners, making them non-interchangeable in synthetic workflows.

PROTAC Click Chemistry Bioconjugation Orthogonal Chemistry

Purity Benchmarking: ≥99% Specification for Reproducible PROTAC Synthesis

Procurement of high-purity linkers is essential for minimizing side reactions and ensuring reproducible synthesis of complex bioconjugates like PROTACs. Azido-PEG4-Boc is commercially available with a certified purity of ≥99% [1]. This specification is quantitatively superior to many generic analogs, such as Azido-PEG5-Boc, which is often listed at a minimum purity of 95% . A 4% difference in purity can translate to a significant increase in the concentration of impurities, which in turn can lead to reduced yields and complicate purification steps, thereby increasing overall research costs and time.

PROTAC Purity Analytical Chemistry Reproducibility

Controlled Reactivity Profile: Defined DMSO Solubility for Stock Solution Preparation

The solubility of a linker in common laboratory solvents like DMSO is a practical, yet critical, parameter for experimental design. Azido-PEG4-Boc exhibits a defined and reproducible solubility of 10 mM in DMSO [1]. This is a specific, quantifiable attribute that allows researchers to prepare stock solutions with confidence. In contrast, other common heterobifunctional PEG linkers, such as N3-PEG4-NH2, may not have a consistently reported solubility profile across vendors, potentially leading to variability in experimental setup and outcomes [2]. The documented solubility of Azido-PEG4-Boc reduces the risk of precipitation and ensures consistent reactivity in click chemistry reactions.

Solubility Click Chemistry DMSO PROTAC

Storage and Handling: Validated Long-Term Stability Profile for Procurement Planning

The long-term stability of a linker under standard laboratory storage conditions is a key consideration for procurement and inventory management. Azido-PEG4-Boc has a validated storage life of 3 years at -20°C as a powder [1]. This quantifiable stability profile is supported by multiple vendor specifications, providing confidence in its shelf life [2]. While many PEG-based linkers share similar storage recommendations, the explicit, multi-source validation for Azido-PEG4-Boc reduces the risk of degradation and wasted material compared to less well-characterized alternatives, ensuring the compound retains its reactivity and purity over extended periods.

Stability Storage PEG Linker PROTAC

Azido-PEG4-Boc: Defined Application Scenarios Supported by Differential Evidence


PROTAC Synthesis Requiring a Defined PEG4 Linker with a Carboxylic Acid Handle

Azido-PEG4-Boc is the preferred linker for PROTAC constructs where a defined PEG4 spacer is needed to span the distance between an E3 ligase ligand and a target protein ligand. Its Boc-protected ester deprotects to a carboxylic acid, which can then be coupled to an amine-containing ligand via stable amide bond formation. This is a more controlled and stable linkage compared to using a linker that yields an amine, which would require coupling to an activated ester. The documented ≥99% purity and 10 mM DMSO solubility of Azido-PEG4-Boc ensures reproducible and efficient synthesis of these complex molecules [1]. The balanced hydrophilicity from the PEG4 chain, as opposed to a PEG2 linker, helps maintain conjugate solubility in aqueous biological assays .

Staged Bioconjugation Strategies Requiring Orthogonal Click Chemistry and Amide Coupling

This linker is ideally suited for two-step functionalization of biomolecules or surfaces. First, the azide group can be conjugated to an alkyne-modified target (e.g., a protein or nanoparticle) via CuAAC or SPAAC click chemistry. The Boc protecting group remains stable under these click reaction conditions . Second, the Boc group is removed with mild acid, exposing the carboxylic acid. This free acid can then be used for subsequent coupling to another molecule bearing an amine, all without affecting the previously formed triazole linkage. This orthogonal reactivity is not possible with linkers like N3-PEG4-NH2, where the amine is always present and could lead to unwanted side reactions during the first click step [2].

High-Precision Material Science and Nanotechnology Applications

In applications such as PEG-modified functional coatings or the synthesis of well-defined graft polymers, the discrete nature of the PEG4 chain in Azido-PEG4-Boc is critical. Unlike polydisperse PEG linkers, Azido-PEG4-Boc is a monodisperse compound with a precise molecular weight of 347.41 g/mol . This ensures that each conjugation event adds an identical spacer, leading to homogeneous materials with predictable and reproducible properties. The validated 3-year shelf life at -20°C further supports its use in long-term materials research projects where consistent linker performance over time is essential [3].

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